N,N-dimethyl-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-sulfonamide
Description
Properties
IUPAC Name |
N,N-dimethyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2S3/c1-10-8-18-12(13-10)19-9-11-4-6-15(7-5-11)20(16,17)14(2)3/h8,11H,4-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBFJZVYQKRXBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with various targets in the body, leading to a range of effects. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution, which could be key in its interactions with its targets.
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes. They can also stimulate or block receptors in biological systems.
Pharmacokinetics
The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the compound’s bioavailability.
Biological Activity
N,N-dimethyl-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the available literature concerning its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 318.5 g/mol. Its structure includes a piperidine ring, a thiazole moiety, and a sulfonamide functional group, which are known to contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂N₄O₂S₂ |
| Molecular Weight | 318.5 g/mol |
| Chemical Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamides are known for their efficacy against various bacterial strains.
- In Vitro Studies : Various studies have evaluated the antimicrobial activity of related compounds. For example, derivatives of thiazole and piperidine have shown promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective bacterial inhibition .
- Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects typically involves inhibition of folic acid synthesis in bacteria, which is critical for DNA synthesis and cellular replication .
Anticancer Activity
The potential anticancer properties of this compound have also been explored through various studies:
- Cell Line Studies : Compounds with similar piperidine scaffolds have demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). These studies often report IC50 values indicating the concentration required to inhibit cell growth by 50% .
- Mechanisms of Action : The anticancer activity may be attributed to multiple mechanisms, including apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways involved in tumor growth .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Case Study 1 : A study on a series of thiazole-containing sulfonamides reported significant antibacterial activity against Salmonella typhi and Bacillus subtilis, with some compounds achieving low MIC values (e.g., <10 µg/mL) .
- Case Study 2 : Another investigation into piperidine derivatives indicated their potential as anticancer agents, with some showing selective toxicity towards cancer cells while sparing normal cells .
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC (Rf = 0.3–0.5 in 3:7 EtOAc/hexane) and adjust stoichiometry if intermediates stall.
- Use catalytic DMAP to accelerate sulfonamide formation .
Basic: Which spectroscopic techniques are critical for confirming structural integrity?
Answer:
Key techniques include:
NMR Spectroscopy :
- ¹H NMR : Verify methyl groups on piperidine (δ 2.2–2.4 ppm) and thiazole protons (δ 6.8–7.1 ppm).
- ¹³C NMR : Confirm sulfonamide carbonyl (δ 165–170 ppm) and thioether linkage (C-S, δ 45–50 ppm) .
Mass Spectrometry (HRMS) : Exact mass should match theoretical [M+H]⁺ (e.g., m/z 388.12 for C₁₃H₂₁N₃O₂S₂) .
HPLC : Assess purity (>98%) using a C18 column (MeCN/H₂O, 70:30, λ = 254 nm) .
Advanced: How can contradictions in biological activity data across assays be resolved?
Answer: Contradictions often arise from assay variability (e.g., cell type, endpoint measurement). Mitigation strategies:
Orthogonal Assays : Confirm antimicrobial activity via both disk diffusion (: Staphylococcus aureus inhibition) and broth microdilution (MIC determination) .
Dose-Response Curves : Calculate IC₅₀ values (e.g., MTT assay for cytotoxicity) to compare potency across studies .
Control Standardization : Use reference compounds (e.g., doxorubicin for anticancer assays) to normalize inter-lab variability .
Example Data Conflict : A study reports IC₅₀ = 5 µM (breast cancer cells) vs. 15 µM (lung cancer cells). Resolution: Validate using 3D spheroid models to assess tissue-specific uptake .
Advanced: What computational strategies predict binding modes with enzyme targets?
Answer:
Molecular Docking : Use AutoDock Vina to model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase). Key residues: Zn²⁺ coordination via sulfonamide oxygen .
MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns. Analyze RMSD (<2 Å) to confirm binding pose retention .
QSAR Models : Corrogate thiazole substituent electronegativity with antibacterial activity (e.g., Hammett constants) .
Case Study : Docking predicts hydrogen bonding between the thiazole sulfur and Tyr-204 in COX-2, validated by mutagenesis assays .
Advanced: How should SAR studies be designed for analog development?
Answer: Focus on modular modifications:
Core Variations :
- Replace piperidine with morpholine (electron-rich oxygen) to enhance solubility .
- Modify thiazole methyl group to CF₃ for metabolic stability .
High-Throughput Screening : Use parallel synthesis to generate 50–100 analogs. Prioritize via in silico ADMET filters (e.g., SwissADME) .
Activity Cliffs : Identify critical substituents (e.g., sulfonamide vs. carboxamide) using Free-Wilson analysis .
Example SAR Finding : Analogues with bulkier N,N-dimethyl groups show 10x higher CYP3A4 inhibition, suggesting steric hindrance impacts off-target effects .
Basic: What are standard protocols for evaluating in vitro pharmacokinetic properties?
Answer:
Metabolic Stability : Incubate with liver microsomes (human/rat). Monitor parent compound depletion via LC-MS/MS over 60 min .
Membrane Permeability : Use Caco-2 cell monolayers. Acceptable Papp >1 × 10⁻⁶ cm/s for oral bioavailability .
Plasma Protein Binding : Ultracentrifugation or equilibrium dialysis. Typical target: <90% bound to avoid efficacy loss .
Advanced: How to address solubility challenges in formulation?
Answer:
Co-Solvent Systems : Use PEG-400/EtOH (60:40) for IV delivery. Achieve >5 mg/mL solubility .
Salt Formation : React with HCl to generate hydrochloride salt (improves aqueous solubility by 3x) .
Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm, PDI <0.1) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
